1-(3-Chloro-4-fluorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine
Description
Molecular Formula: C₁₈H₁₉ClN₆O₂S Molecular Weight: 418.9 g/mol CAS No.: 1040641-71-1 Structural Features:
- A piperazine ring linked to a 3-chloro-4-fluorobenzenesulfonyl group.
- A [1,2,4]triazolo[4,3-b]pyridazine core substituted with a cyclopropyl group at the 3-position.
Its triazolopyridazine core is known for π-π stacking interactions with biological targets, making it a candidate for enzyme or receptor modulation in therapeutic contexts .
Properties
IUPAC Name |
6-[4-(3-chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN6O2S/c19-14-11-13(3-4-15(14)20)29(27,28)25-9-7-24(8-10-25)17-6-5-16-21-22-18(12-1-2-12)26(16)23-17/h3-6,11-12H,1-2,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERKDOLVYCYYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C5=CC(=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chloro-4-fluorobenzenesulfonyl)-4-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. Below is a summary of its chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H19ClF2N5O2S |
| Molecular Weight | 411.88 g/mol |
| CAS Number | Not available |
The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes within biological systems. Preliminary studies suggest that it may function as an inhibitor or modulator of certain signaling pathways involved in disease processes. The presence of the chloro and fluorine substituents may enhance its binding affinity to target proteins.
Potential Targets:
- Enzymatic Inhibition : The sulfonyl group may facilitate interaction with serine or cysteine residues in enzymes.
- Receptor Modulation : The piperazine moiety can interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
Biological Activity
Research has indicated several areas where this compound exhibits promising biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the sulfonyl group is known to enhance the antimicrobial efficacy against various bacterial strains.
Anticancer Properties
Preliminary investigations into the anticancer potential of related compounds have shown that they can induce apoptosis in cancer cells through multiple pathways:
- Cell Cycle Arrest : Compounds have been observed to halt cell cycle progression in cancer cells.
- Induction of Apoptosis : Mechanistic studies indicate that these compounds can trigger apoptotic pathways via mitochondrial dysfunction.
Case Studies
Several case studies highlight the efficacy and safety profile of similar compounds:
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Functional Group Impact Analysis
- Sulfonyl vs. Carboxamide : Sulfonyl groups (as in the target compound) improve metabolic stability and membrane permeability compared to carboxamide derivatives, which may enhance oral bioavailability .
- Halogen Effects : The 3-chloro-4-fluoro substitution on the benzenesulfonyl group enhances electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites. Methoxy or trifluoromethyl substitutions (e.g., ) alter electronic properties and solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
